

Spectroscopic analysis of 2-(Phenylamino)Benzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-(Phenylamino)Benzamide

Cat. No.: B173500

[Get Quote](#)

Spectroscopic Analysis of 2-(Phenylamino)Benzamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-(Phenylamino)benzamide**. Tailored for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics and outlines the methodologies for their determination. While experimental data for this specific compound is not readily available in public databases, this guide presents predicted data based on its chemical structure and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-(Phenylamino)benzamide**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.5 - 10.5	Singlet (broad)	1H	N-H (phenylamino)
~ 7.8 - 8.0	Doublet	1H	Aromatic C-H (ortho to C=O)
~ 7.2 - 7.6	Multiplet	6H	Aromatic C-H
~ 6.8 - 7.0	Multiplet	2H	Aromatic C-H
~ 5.5 - 6.5	Singlet (broad)	2H	-CONH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (amide)
~ 145	Aromatic C-N
~ 140	Aromatic C-N
~ 132	Aromatic C-H
~ 129	Aromatic C-H
~ 128	Aromatic C-H
~ 125	Aromatic C-H
~ 122	Aromatic C-H
~ 120	Aromatic C-H
~ 118	Aromatic C-C=O

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400 - 3200	Strong, Broad	N-H Stretch (amide & amine)
3050 - 3000	Medium	Aromatic C-H Stretch
~ 1660	Strong	C=O Stretch (amide)
~ 1600	Medium	N-H Bend (amine)
1580 - 1450	Medium to Strong	Aromatic C=C Stretch
~ 1250	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
212.09	Molecular Ion [M] ⁺ •
195.09	[M - NH ₃] ⁺
184.08	[M - CO] ⁺ •
167.08	[M - CONH ₂] ⁺
105.03	[C ₆ H ₅ CO] ⁺
93.06	[C ₆ H ₅ NH ₂] ⁺ •
77.04	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **2-(Phenylamino)benzamide**.

Materials and Equipment:

- **2-(Phenylamino)benzamide** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenylamino)benzamide** in 0.5-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Phenylamino)benzamide**.

Materials and Equipment:

- **2-(Phenylamino)benzamide** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-(Phenylamino)benzamide** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Phenylamino)benzamide**.

Materials and Equipment:

- **2-(Phenylamino)benzamide** sample
- Methanol or other suitable volatile solvent
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a heated inlet.
- Ionization:
 - The sample is vaporized in the ion source.

- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1][2]
- Mass Analysis:
 - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of **2-(Phenylamino)benzamide**.

Caption: Workflow for the spectroscopic analysis of **2-(Phenylamino)benzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- To cite this document: BenchChem. [Spectroscopic analysis of 2-(Phenylamino)Benzamide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173500#spectroscopic-analysis-of-2-phenylamino-benzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com